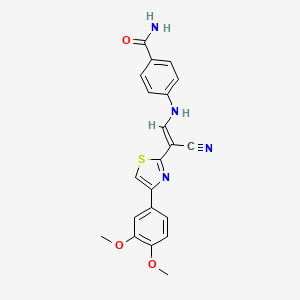

(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-27-18-8-5-14(9-19(18)28-2)17-12-29-21(25-17)15(10-22)11-24-16-6-3-13(4-7-16)20(23)26/h3-9,11-12,24H,1-2H3,(H2,23,26)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRLMUSJPJIMPK-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with thiourea under acidic conditions.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acryloyl chloride in the presence of a base such as triethylamine.

Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using cyanogen bromide.

Formation of the Benzamide Moiety: The final step involves coupling the cyano-thiazole derivative with 4-aminobenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide for cyano group introduction, acryloyl chloride for vinylation.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and thiazole groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives with modifications to the thiazole ring substituents, benzamide groups, or vinyl linkages. Key examples from the evidence are summarized below:

Physicochemical Properties

- Solubility : The 3,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to chloro-substituted analogs (e.g., 4d) due to increased polarity and hydrogen-bonding capacity .

- Lipophilicity: The cyano group and benzamide moiety balance hydrophilicity, whereas analogs with isobutyl substituents (e.g., ) exhibit higher logP values, favoring membrane penetration but risking metabolic instability.

Biologische Aktivität

(E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

- Thiazole Ring : Known for its role in various biological activities, including anticancer effects.

- Cyano Group : Enhances lipophilicity and may influence pharmacokinetics.

- Benzamide Moiety : Commonly associated with diverse pharmacological properties.

The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. Research indicates that this compound may inhibit critical signaling pathways that promote tumor growth and survival.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of less than 5 µM against A431 and HT29 cell lines, indicating potent antiproliferative effects. The presence of electron-donating groups in the structure enhances its activity by stabilizing interactions with target proteins.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and benzamide moieties can significantly influence biological activity. Key findings include:

- Substituents on the Thiazole Ring : The introduction of electron-withdrawing groups enhances cytotoxicity.

- Dimethoxy Substitution : The methoxy groups at the 3 and 4 positions on the phenyl ring improve lipophilicity and cellular uptake.

Case Studies and Research Findings

Several studies have explored the biological effects of similar thiazole-based compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : A study reported that related thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, emphasizing the importance of structural modifications for enhanced potency .

- Antiviral Properties : Research on 4-(aminomethyl)benzamide derivatives indicated effectiveness against filoviruses like Ebola and Marburg, suggesting potential antiviral applications for similar compounds .

- Mechanistic Insights : Molecular dynamics simulations revealed that compounds with similar structures interact with proteins primarily through hydrophobic contacts, which is crucial for their inhibitory effects on cancer cell proliferation .

Data Table: Biological Activity Overview

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-4... | A431 | <5 | Inhibition of growth signaling pathways |

| (E)-4... | HT29 | <5 | Induction of apoptosis via mitochondrial pathways |

| Thiazole Derivative | Various | 1.61 - 1.98 | Cytotoxicity through protein interaction |

Q & A

Basic: What are the optimized synthetic routes for (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves condensation reactions between 2-amino-thiazole derivatives and substituted benzaldehydes or nitriles. Key steps include:

- Thiazole ring formation : Reacting 3,4-dimethoxyphenyl-substituted thiazole precursors with cyano-vinyl intermediates under reflux in ethanol or acetonitrile .

- Schiff base formation : Introducing the benzamide moiety via nucleophilic substitution or condensation, often catalyzed by acetic acid .

Optimization Factors : - Temperature : Reflux conditions (70–90°C) improve cyclization efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in precipitation .

- Catalysts : Acetic acid or piperidine accelerates imine formation, with yields ranging from 60–85% .

Basic: How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s stereochemistry?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the (E)-configuration of the vinyl group via coupling constants () and chemical shifts for cyano (~110 ppm) and methoxy groups (~56 ppm) .

- X-ray Crystallography : Resolve spatial arrangements of the thiazole ring and dimethoxyphenyl substituents to validate intramolecular hydrogen bonding (N–H⋯O) critical for stability .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks () and fragmentation patterns .

Advanced: How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?

Answer:

Comparative studies of analogs reveal:

- Methoxy Groups (3,4-position) : Enhance solubility and membrane permeability due to increased hydrophilicity, improving IC values in kinase inhibition assays (~2.1 µM vs. ~8.3 µM for nitro analogs) .

- Nitro Substituents : Increase electrophilicity but reduce metabolic stability (t < 1 hour in liver microsomes) .

Methodology : - SAR Analysis : Synthesize derivatives with systematic substituent variations (e.g., -OCH, -NO, -Cl) and test against target enzymes (e.g., EGFR kinase) .

- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of substituents on binding affinity .

Advanced: How can contradictory bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

Answer:

Contradictions may arise from assay conditions or off-target effects. Strategies include:

- Dose-Response Profiling : Establish IC curves across multiple cell lines (e.g., HeLa, MCF-7) and recombinant enzyme systems .

- Selectivity Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

- Metabolite Analysis : LC-MS/MS detects degradation products (e.g., hydrolyzed benzamide) that may interfere with assays .

Advanced: What methodologies are recommended for identifying the compound’s primary molecular targets?

Answer:

- Chemoproteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinases (e.g., EGFR, VEGFR2) based on thiazole-amide pharmacophores .

- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., MAPK1) and assessing rescue of phenotype .

Advanced: How can researchers address discrepancies in solubility and stability data across studies?

Answer:

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using nephelometry. The compound’s logP (~2.8) suggests moderate hydrophobicity, requiring co-solvents (e.g., cyclodextrins) for in vivo studies .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation via hydrolysis of the cyano group is a key instability factor .

Basic: What analytical techniques are critical for purity assessment during synthesis?

Answer:

- HPLC : Use C18 columns with UV detection (254 nm) to achieve >95% purity. Retention times (~8.2 min) help identify byproducts .

- TLC : Silica gel plates (ethyl acetate/hexane, 7:3) with R ~0.45 for rapid monitoring .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies optimize in vivo pharmacokinetics without compromising activity?

Answer:

- Prodrug Design : Mask the benzamide group as an ester to enhance oral bioavailability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong half-life and reduce renal clearance .

- Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.